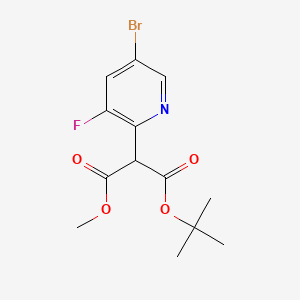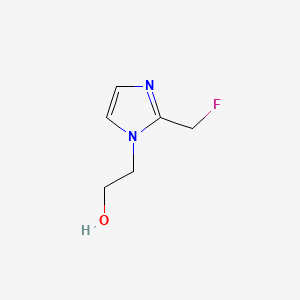
2-(Fluoromethyl)-1H-imidazole-1-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Fluoromethyl)-1H-imidazole-1-ethanol is a fluorinated organic compound that features an imidazole ring substituted with a fluoromethyl group and an ethanol group. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-1H-imidazole-1-ethanol typically involves the introduction of the fluoromethyl group into the imidazole ring. One common method is the nucleophilic substitution reaction where a suitable imidazole precursor is reacted with a fluoromethylating agent under controlled conditions. For example, the reaction of 1H-imidazole with fluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Fluoromethyl)-1H-imidazole-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Fluoromethyl)-1H-imidazole-1-carboxylic acid.
Reduction: Formation of hydrogenated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-(Fluoromethyl)-1H-imidazole-1-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 2-(Fluoromethyl)-1H-imidazole-1-ethanol exerts its effects is often related to its ability to interact with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-1H-imidazole-1-ethanol
- 2-(Bromomethyl)-1H-imidazole-1-ethanol
- 2-(Hydroxymethyl)-1H-imidazole-1-ethanol
Uniqueness
2-(Fluoromethyl)-1H-imidazole-1-ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, altered reactivity, and enhanced biological activity compared to its non-fluorinated analogs. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s overall behavior in various chemical and biological contexts.
属性
分子式 |
C6H9FN2O |
|---|---|
分子量 |
144.15 g/mol |
IUPAC 名称 |
2-[2-(fluoromethyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C6H9FN2O/c7-5-6-8-1-2-9(6)3-4-10/h1-2,10H,3-5H2 |
InChI 键 |
NLNANPUXIWTCNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=N1)CF)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


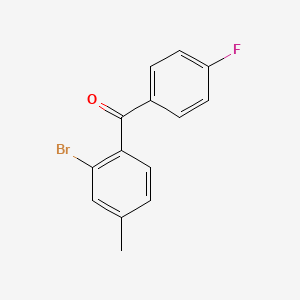
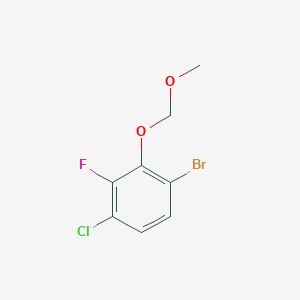


![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)

![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)
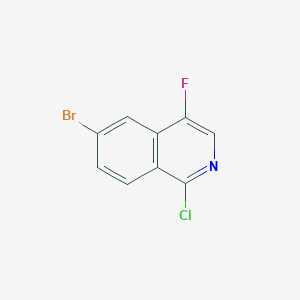
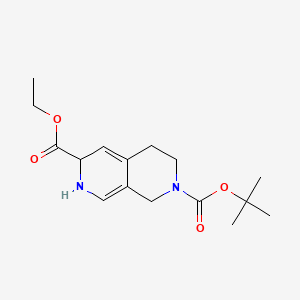
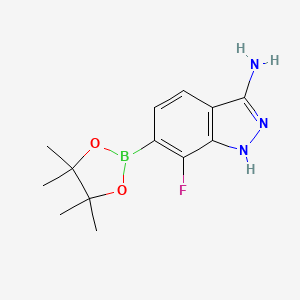
![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)
